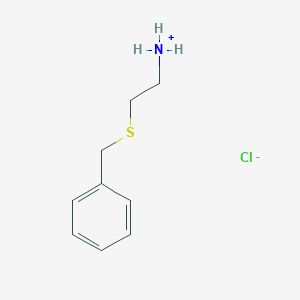

S-Benzylcysteamine hydrochloride

Description

Contextualization within Thiol-Containing Compounds Research

Thiol-containing compounds are crucial in numerous biological processes and pharmaceutical applications. The thiol group (-SH) endows these molecules with the ability to act as antioxidants, engage in metal chelation, and participate in various enzymatic reactions. nih.govnih.gov S-Benzylcysteamine hydrochloride fits within this class of compounds, with its sulfur atom temporarily protected by a benzyl (B1604629) group. sigmaaldrich.com This structural feature allows for its application as a precursor in syntheses where a free thiol is required at a later stage. sigmaaldrich.com The study of such protected thiols is significant for developing targeted therapeutic agents and understanding the mechanisms of redox regulation in biological systems. nih.govnih.gov

Academic Significance and Research Trajectory

The academic interest in this compound stems from its utility as a synthetic intermediate and its potential biological activities. sigmaaldrich.com Its trajectory in research has seen its use as a starting material for more complex molecules, such as mercaptoacetyltriglycine (MAG3) derivatives. sigmaaldrich.com More recently, research has pivoted towards exploring its direct effects in biochemical assays, particularly in the context of enzyme inhibition. This shift highlights a broader trend in chemical research where foundational building blocks are reinvestigated for novel biological applications.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXIWQYIVDFDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945225 | |

| Record name | 2-(Benzylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-33-4 | |

| Record name | Ethanamine, 2-[(phenylmethyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylthio)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of S Benzylcysteamine Hydrochloride

Established Synthetic Routes to S-Benzylcysteamine Derivatives

The synthesis of S-Benzylcysteamine and its hydrochloride salt has been approached through several established chemical routes. These methods primarily focus on the formation of the thioether bond by reacting a sulfur-based nucleophile with a benzyl (B1604629) halide.

Synthesis from 2-Aminoethanethiol Hydrochloride and Benzyl Chlorides

The most common and direct method for the preparation of S-Benzylcysteamine hydrochloride involves the S-alkylation of 2-aminoethanethiol hydrochloride (also known as cysteamine (B1669678) hydrochloride) with a substituted or unsubstituted benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the thiol group, generating the more nucleophilic thiolate anion.

The general reaction scheme is as follows:

Reaction of 2-Aminoethanethiol Hydrochloride with Benzyl Chloride

A typical experimental procedure involves dissolving 2-aminoethanethiol hydrochloride in a suitable solvent, such as ethanol (B145695) or methanol. A base, commonly an alkali metal hydroxide (B78521) like sodium hydroxide or an alkali metal carbonate like sodium carbonate, is then added to the solution. The mixture is stirred to allow for the formation of the sodium thiolate salt. Subsequently, benzyl chloride is added, and the reaction mixture is often heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, S-Benzylcysteamine, is typically isolated as its hydrochloride salt by acidification with hydrochloric acid, followed by precipitation or crystallization.

| Reactants | Base | Solvent | Temperature | Product |

| 2-Aminoethanethiol Hydrochloride, Benzyl Chloride | Sodium Hydroxide | Ethanol | Reflux | This compound |

| 2-Aminoethanethiol Hydrochloride, Substituted Benzyl Chloride | Sodium Carbonate | Methanol | Room Temperature to 60°C | Substituted this compound |

Alternative and Modified Synthetic Pathways

While the direct S-alkylation of 2-aminoethanethiol is prevalent, alternative synthetic strategies have been explored. One such alternative approach involves a multi-step synthesis starting from ethanolamine (B43304). In this pathway, ethanolamine is first converted to 2-aminoethyl sulfate. This intermediate is then reacted with carbon disulfide in an alkaline solution to form a thiazoline (B8809763) intermediate, specifically α-mercaptothiazoline. Subsequent alkaline hydrolysis of this heterocyclic intermediate yields cysteamine, which can then be subjected to S-benzylation as described in the previous section to afford S-Benzylcysteamine. While more steps are involved, this pathway may offer advantages in terms of starting material availability or for the synthesis of specific analogues.

Advanced Synthesis Techniques and Optimization

To improve the efficiency, purity, and stereochemical outcome of the synthesis of S-Benzylcysteamine derivatives, researchers have investigated various advanced techniques and optimization strategies.

Reaction Condition Optimization for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of base, solvent, reaction temperature, and reaction time.

For instance, the use of a stronger base can lead to a faster reaction rate but may also increase the likelihood of side reactions, such as the formation of dibenzyl sulfide. The solvent system can influence the solubility of the reactants and the transition state energy of the reaction, thereby affecting the reaction rate and selectivity. Optimization studies often involve a systematic variation of these parameters to identify the optimal conditions for a specific set of reactants. The stability of cysteamine itself is a critical factor, as it is prone to oxidation to form cystamine, especially at neutral or alkaline pH. Therefore, reaction conditions must be carefully controlled to prevent this degradation pathway.

| Parameter | Variation | Effect on Yield/Purity |

| Base | Weak vs. Strong | Stronger bases can increase rate but may lead to more byproducts. |

| Solvent | Protic vs. Aprotic | Influences solubility and reaction kinetics. |

| Temperature | Room Temp vs. Elevated | Higher temperatures can increase rate but may promote side reactions. |

| Reactant Ratio | Equimolar vs. Excess | Using an excess of one reactant can drive the reaction to completion. |

Stereoselective Synthesis Approaches

For applications where the chirality of the molecule is important, stereoselective synthesis methods are employed. While S-Benzylcysteamine itself is achiral, the introduction of stereocenters in the benzyl group or on the ethylamine (B1201723) backbone necessitates stereocontrolled synthetic strategies.

General methods for the stereoselective synthesis of chiral sulfur compounds can be adapted for S-benzylcysteamine analogues. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. For instance, a chiral benzyl halide could be used to introduce a stereocenter in the side chain. Alternatively, if a stereocenter is desired on the ethylamine portion, a chiral amino alcohol could be used as the starting material in a modified synthetic route. The development of stereoselective methods allows for the preparation of enantiomerically pure S-benzylcysteamine derivatives, which is often crucial for their biological activity.

This compound as a Precursor in Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more elaborate molecules. The benzyl group serves as a convenient protecting group for the thiol functionality, which can be selectively removed under specific conditions, typically by reduction (e.g., using sodium in liquid ammonia), to reveal the free thiol for further transformations.

A notable application of this compound is in the synthesis of chelating agents for radiopharmaceuticals. For example, it is a key starting material in the preparation of mercaptoacetyltriglycine (MAG3) and its derivatives. sigmaaldrich.com In this synthesis, the amine group of S-Benzylcysteamine is first acylated, and then the benzyl protecting group is removed to unmask the thiol, which is crucial for coordinating with a metallic radionuclide. These radiolabeled chelates are used in diagnostic imaging and therapeutic applications in nuclear medicine.

The presence of both a primary amine and a protected thiol allows for orthogonal chemical modifications, making this compound a valuable building block for constructing complex molecular architectures with diverse functionalities.

Utility in the Formation of Complex Chemical Architectures

The primary documented application of this compound as a foundational element in complex chemical synthesis is its role as a key starting material for mercaptoacetyltriglycine (MAG3) derivatives. MAG3 is a crucial chelating agent that, when complexed with technetium-99m (⁹⁹ᵐTc), forms a radiopharmaceutical used for imaging kidney function.

The synthesis of MAG3 derivatives from this compound involves a series of well-defined steps. The amine group of this compound can be acylated, and following further modifications, the benzyl protecting group on the sulfur atom can be cleaved to reveal the free thiol. This thiol, along with the amide nitrogens and the terminal carboxylate, forms the chelation site for the radioactive metal. The benzyl group provides a stable protecting group for the thiol during the initial synthetic steps, preventing its unwanted oxidation or participation in side reactions.

Table 1: Key Intermediates in MAG3 Synthesis from this compound

| Intermediate | Structure | Role |

| This compound | C₆H₅CH₂SCH₂CH₂NH₂·HCl | Starting material providing the core cysteamine backbone. |

| N-acylated S-benzylcysteamine | C₆H₅CH₂SCH₂CH₂NH-CO-R | Intermediate formed by the reaction of the primary amine. |

| S-benzyl-MAG3 precursor | Complex structure | The fully assembled ligand backbone with the benzyl protecting group still attached. |

| MAG3 | HSCH₂CO-Gly-Gly-Gly-OH | The final chelating agent after deprotection of the thiol group. |

Applications in Heterocyclic Compound Synthesis, e.g., Coumarin (B35378) Derivatives

While direct literature specifically detailing the use of this compound in the synthesis of coumarin derivatives is not prevalent, the inherent reactivity of its functional groups suggests potential synthetic routes. Coumarins are a class of heterocyclic compounds with a benzopyrone structure, and many synthetic methods for their preparation involve nucleophilic attack on a suitable precursor.

The primary amine of this compound can act as a nucleophile. For instance, in a modified Pechmann condensation, it could potentially react with a β-ketoester or a malonic acid derivative that also possesses a phenolic hydroxyl group, leading to the formation of a coumarin ring with an N-substituted side chain.

Furthermore, the thioether linkage, after deprotection of the benzyl group to yield a free thiol, could participate in thia-Michael additions to activated double bonds within coumarin precursors. This would result in the formation of thioether-containing coumarin derivatives. rsc.org The synthesis of 4-sulfanylcoumarins from 3-bromocoumarins using various thiols has been reported, suggesting a possible pathway for cysteamine derivatives. rsc.orgrsc.org

Table 2: Potential Reactions for Coumarin Synthesis

| Reaction Type | Potential Role of S-Benzylcysteamine Derivative | Product Type |

| Modified Pechmann Condensation | Nucleophilic amine attacks a β-ketoester. | Coumarin with N-alkyl side chain. |

| Michael Addition | Deprotected thiol adds to an α,β-unsaturated coumarin precursor. | Thioether-substituted coumarin. |

| Nucleophilic Substitution | Amine or deprotected thiol displaces a leaving group on a coumarin scaffold. | Amino- or thio-substituted coumarin. |

Role in Peptidomimetic and Bioconjugation Strategies

The structural features of this compound make it an interesting candidate for the development of peptidomimetics and for use in bioconjugation. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability.

The cysteamine backbone can be incorporated into peptide-like structures. The amine group allows for peptide bond formation with amino acids or other building blocks. The thioether, particularly after deprotection, introduces a flexible and metabolically stable linker that can replace labile disulfide or amide bonds in a peptide sequence. The synthesis of thioether-containing peptides is a known strategy to create stable peptide analogs. nih.gov

In bioconjugation, the goal is to link a molecule to a biomolecule, such as a protein. The deprotected thiol of a cysteamine derivative can readily react with maleimides or other thiol-reactive groups on a protein to form a stable covalent bond. This allows for the site-specific attachment of payloads, such as drugs or imaging agents, to antibodies or other proteins. While direct use of this compound in this context requires deprotection, its structure provides the foundational element for creating such bioconjugation reagents.

Recent research has highlighted the role of cysteamine in mediating spontaneous peptide ligation, suggesting its fundamental importance in the chemical origins of peptides. This underscores the potential of cysteamine derivatives in modern synthetic strategies for creating peptide-based molecules.

Spectroscopic and Analytical Characterization Methodologies for S Benzylcysteamine Hydrochloride

Advanced Spectroscopic Techniques

Spectroscopic methods are pivotal in elucidating the molecular structure and properties of S-Benzylcysteamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry offer complementary information, leading to an unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For hydrochloride salts of pharmaceutical compounds, solid-state NMR (ssNMR) is particularly valuable. rsc.org It can provide detailed structural information and fingerprint individual active pharmaceutical ingredients (APIs), even in complex dosage forms where signals from excipients might interfere with other analytical methods. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the signals of the hydrogen and carbon atoms in the structure of this compound. Furthermore, advanced techniques like fast magic-angle spinning (MAS) ¹H ssNMR are highly sensitive to intermolecular structural factors, allowing for the verification of crystal structures determined by X-ray diffraction. mdpi.com The correlation between experimental solid-state NMR chemical shifts and theoretical calculations, such as those using the Gauge-Including Projector Augmented Wave (GIPAW) method, provides a high level of confidence in the determined structure. mdpi.com For hydrochloride salts, ³⁵Cl ssNMR has emerged as a potent technique for fingerprinting APIs and identifying different solid phases, which is crucial for quality control in the pharmaceutical industry. rsc.org

Table 1: Representative NMR Data for S-Benzylcysteamine Moiety

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.20 - 7.40 | Multiplet | Aromatic protons (C₆H₅) |

| ¹H | 3.70 - 3.80 | Singlet/Triplet | Methylene (B1212753) protons (-CH₂-S) |

| ¹H | 3.10 - 3.30 | Triplet/Multiplet | Methylene protons (-CH₂-N) |

| ¹H | 2.70 - 2.90 | Triplet/Multiplet | Methylene protons (S-CH₂-) |

| ¹³C | 125 - 140 | Multiple signals | Aromatic carbons (C₆H₅) |

| ¹³C | 30 - 45 | Multiple signals | Aliphatic methylene carbons (-CH₂-) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. sapub.org These techniques measure the interaction of infrared radiation or laser light with the molecular vibrations of a sample. thermofisher.com

FTIR spectroscopy is particularly sensitive to polar bonds and is effective in detecting functional groups like amines (N-H stretching and bending), and aromatic rings (C-H and C=C stretching). sapub.orgnih.gov Raman spectroscopy, on the other hand, excels in identifying non-polar bonds and symmetric vibrations, providing complementary information. sapub.org It can effectively detect aromatic rings and C-S stretching vibrations. sapub.orgresearchgate.net The combination of both techniques provides a comprehensive vibrational profile of the molecule. For instance, the analysis of related compounds has shown the ability of Raman to detect aromatic rings and carboxylic acid functionalities, while FTIR can identify phenol (B47542) groups and OH stretching. sapub.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Wavenumber (cm⁻¹) Range | Raman Wavenumber (cm⁻¹) Range | Vibrational Mode |

| N-H (amine salt) | 3200 - 2800 | Stretching | |

| C-H (aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | 1600 - 1450 | Stretching |

| N-H | 1650 - 1550 | Bending | |

| C-H | 1475 - 1365 | 1475 - 1365 | Bending |

| C-N | 1250 - 1020 | Stretching | |

| C-S | 700 - 600 | 700 - 600 | Stretching |

Note: The specific peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. MS measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak in the mass spectrum provides the exact molecular weight of the compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the connectivity of atoms within the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the benzyl (B1604629) group or parts of the cysteamine (B1669678) chain, which helps to confirm the proposed structure.

Thermal and Diffraction Analysis

Thermal and diffraction techniques provide critical information about the solid-state properties of this compound, including its crystallinity and thermal stability.

X-ray Diffraction (XRD and PXRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. units.it Single-crystal X-ray diffraction (SCXRD) can provide the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For polycrystalline materials, which are common for pharmaceutical substances, Powder X-ray Diffraction (PXRD) is the most widely used technique. units.itmdpi.com

The PXRD pattern of a crystalline compound is a unique fingerprint that can be used for identification and to assess purity. units.it It is also crucial for studying polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. mdpi.com The diffraction pattern of this compound would consist of a series of peaks at specific scattering angles (2θ), the positions and intensities of which are characteristic of its crystal lattice. units.it

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components like water or solvents. nih.gov For a hydrochloride salt that is a monohydrate, TGA would show a weight loss corresponding to the loss of water upon heating. azom.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique can detect thermal events such as melting, crystallization, and solid-state transitions. azom.com The DSC curve for a crystalline compound will show a sharp endothermic peak at its melting point. azom.com The combination of TGA and DSC, often performed simultaneously (TGA-DSC), provides a comprehensive thermal profile of the compound, indicating its thermal stability and identifying any phase transitions that occur upon heating. azom.comnih.gov For example, a TGA-DSC analysis could reveal the temperature at which a hydrochloride salt loses its water of hydration, followed by melting and eventual decomposition. azom.com

Table 3: Summary of Analytical Techniques and Information Obtained for this compound

| Technique | Abbreviation | Information Provided |

| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, atom connectivity, and intermolecular interactions. |

| Fourier Transform Infrared Spectroscopy | FTIR | Identification of polar functional groups. |

| Raman Spectroscopy | Raman | Identification of non-polar functional groups and symmetric vibrations. |

| Mass Spectrometry | MS | Molecular weight and elemental composition. |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation through fragmentation patterns. |

| X-ray Diffraction | XRD/PXRD | Crystalline structure, phase identification, and purity. |

| Thermogravimetric Analysis | TGA | Thermal stability and decomposition profile. |

| Differential Scanning Calorimetry | DSC | Melting point, phase transitions, and heat of fusion. |

Chromatographic and Electrophoretic Separation Techniques

The purity and analytical characterization of this compound are critically dependent on separation science. Chromatographic and electrophoretic techniques are paramount for resolving the compound from impurities, degradation products, and other matrix components, as well as for its quantitative determination and for studying its interactions with biological targets.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and for the quantitative analysis of pharmaceutical compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) or C8 column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic partitioning of the analyte between the stationary and mobile phases. For this compound, the mobile phase often consists of a mixture of an aqueous buffer (to control pH and ensure ionization consistency) and an organic modifier like acetonitrile (B52724) or methanol. acs.org The pH of the buffer is a critical parameter, as it influences the ionization state of the amine group in S-Benzylcysteamine, thereby affecting its retention time and peak shape.

Quantitative analysis is typically achieved using a UV detector, as the benzyl group in the molecule provides a suitable chromophore. acs.org The method is validated for parameters such as linearity, accuracy, precision (intra- and inter-day), specificity, and robustness to ensure it is suitable for routine quality control analysis. acs.orgresearchgate.net For determining the hydrochloride counterion, which lacks a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) can be used in combination with Hydrophilic Interaction Liquid Chromatography (HILIC). documentsdelivered.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Hydrochloride Compounds

| Parameter | Typical Condition | Reference Example |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Gemini C18 acs.org |

| Mobile Phase | Acetonitrile:Methanol:Ammonium (B1175870) Carbonate Buffer (pH 10.5) | (37.5:37.5:25, v/v/v) acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Detection | UV at 218 nm | acs.org |

| Column Temperature | 30°C | acs.org |

| Internal Standard | Famotidine | acs.org |

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound. sigmaaldrich.comvt.edu Its high polarity (due to the amine and thiol functional groups) and low volatility necessitate a chemical derivatization step to convert it into a more volatile and thermally stable analogue suitable for GC analysis. sigmaaldrich.comvt.edu This process involves replacing the active hydrogen atoms on the amine (NH2) and thiol (SH) groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and thiol groups to form tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and stable. sigmaaldrich.com

Acylation: Reagents such as alkyl chloroformates (e.g., propyl chloroformate) or acid anhydrides (e.g., pentafluoropropionic anhydride) can be used to acylate the amine and thiol groups. vt.edumdpi.com

A specific method for the related compound cysteamine involves conversion into an N,S-diisobutoxycarbonyl derivative, which is then analyzed by GC with a flame photometric detector (FPD), a detector sensitive to sulfur-containing compounds. nih.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-210) before detection. nih.gov GC coupled with Mass Spectrometry (GC-MS) can be used to confirm the identity of the derivatized compound through its characteristic fragmentation pattern. sigmaaldrich.com

Table 2: Example of GC Derivatization and Analysis for Cysteamine

| Parameter | Condition | Reference Example |

|---|---|---|

| Analyte | Cysteamine (related to S-Benzylcysteamine) | nih.gov |

| Derivatization | Conversion to N,S-diisobutoxycarbonyl derivative | nih.gov |

| Column | DB-210 capillary column | nih.gov |

| Detection | Flame Photometric Detection (FPD) | nih.gov |

| Quantitation Range | 0.2 - 5.0 nmol (linear) | nih.gov |

| Detection Limit | ~0.5 pmol injected | nih.gov |

Capillary Electrophoresis (CE) is a powerful micro-separation technique well-suited for analyzing enzyme-inhibitor interactions, making it highly valuable for characterizing the biochemical activity of compounds like this compound. nih.gov CE offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent consumption. nih.gov

For enzyme-inhibitor assays, CE is used to separate the enzyme's substrate from the product formed during the reaction. By measuring the amount of product formed over time, enzyme kinetics can be studied. When an inhibitor like this compound is introduced, the rate of product formation decreases, allowing for the determination of key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govacs.org

CE-based enzyme assays can be performed in two main modes: nih.gov

Offline (Pre-capillary) Assays: The enzymatic reaction is carried out in a vial, and at specific time points, an aliquot is injected into the CE system to separate and quantify the substrate and product. acs.org

Online (In-capillary) Assays: The enzyme reaction and separation occur within the same capillary. This can be achieved by immobilizing the enzyme onto the capillary wall to create an "immobilized enzyme microreactor" (IMER) or by mixing the enzyme and substrate in a technique known as electrophoretically mediated microanalysis (EMMA). nih.govnih.gov

The separation itself is typically performed in Capillary Zone Electrophoresis (CZE) mode, which separates charged molecules based on their charge-to-size ratio. nih.gov A background electrolyte (BGE), often a phosphate (B84403) or ammonium formate (B1220265) buffer, is used to maintain a stable pH and electrical current. acs.org

Table 3: General Conditions for a CE-Based Enzyme-Inhibitor Assay

| Parameter | Typical Condition | Reference Example |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Assay Type | Offline (Pre-capillary) or Online (In-capillary) | nih.govacs.org |

| Capillary | Uncoated or coated fused-silica | acs.org |

| Background Electrolyte (BGE) | Sodium phosphate or Ammonium acetate (B1210297) buffer | acs.orgresearchgate.net |

| Separation Principle | Separation of enzyme substrate from product | nih.gov |

| Measured Parameters | Michaelis-Menten constants (Km, Vmax), Inhibition constants (IC50) | nih.govacs.org |

Derivatization for Improved Chromatographic and Mass Spectrometric Performance

The inherent chemical properties of a molecule dictate its behavior in analytical systems. For compounds that may exhibit poor chromatographic resolution, low ionization efficiency in mass spectrometry, or inadequate volatility for gas chromatography, derivatization offers a powerful solution. By chemically altering the structure of this compound, its analytical characteristics can be significantly improved.

Enhancing Sensitivity and Selectivity in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique. However, the ionization efficiency of a molecule, a critical factor for sensitivity, is highly dependent on its chemical structure. Chemical derivatization can introduce moieties that are more readily ionized, thereby enhancing the signal intensity in the mass spectrometer. For instance, derivatizing the primary amine of this compound with a reagent that imparts a permanent positive charge would significantly improve its response in positive-ion electrospray ionization (ESI) mode.

Furthermore, derivatization can improve the selectivity of an assay by introducing a unique mass shift that separates the analyte's signal from background noise and matrix interferences. Reagents like benzoyl chloride are commonly used to derivatize primary and secondary amines, phenols, and thiols. nih.gov While specific studies on this compound are not prevalent, the principle of using such reagents to enhance its detection is a well-established strategy in metabolomics and pharmaceutical analysis. nih.govchromatographyonline.com

A study on the analysis of (5R)-hydroxytriptolide demonstrated that derivatization with benzylamine, a compound with a similar functional group to S-benzylcysteamine, significantly enhanced mass spectrometric detection. nih.gov This suggests that analogous derivatization of this compound could yield a more sensitive and robust quantification method in complex biological matrices.

Facilitating Separation in HPLC and GC

In High-Performance Liquid Chromatography (HPLC), the retention behavior of a compound is governed by its polarity. This compound, being a polar molecule, may have limited retention on commonly used reversed-phase columns. Derivatization can be employed to increase its hydrophobicity, leading to better retention and separation from other polar sample components.

For Gas Chromatography (GC), analytes must be volatile and thermally stable. phenomenex.blog The polar functional groups (thiol and amine) of this compound render it non-volatile. Therefore, derivatization is essential for its analysis by GC. Silylation is a common derivatization technique that replaces active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. phenomenex.bloggcms.czyoutube.com

| Derivatization Technique | Target Functionality in S-Benzylcysteamine | Effect on Analyte | Chromatographic Application |

| Acylation (e.g., with Benzoyl Chloride) | Amine, Thiol | Increased hydrophobicity, introduction of a UV-active or ionizable group. | HPLC, LC-MS |

| Silylation (e.g., with BSTFA, MSTFA) | Amine, Thiol | Increased volatility and thermal stability. | GC |

| Alkylation | Thiol, Amine | Increased hydrophobicity, can introduce specific tags for detection. | HPLC, GC, LC-MS |

Alkylation and Acylation Strategies for Thiol and Amine Functionalities

Both the thiol and amine groups of this compound are amenable to alkylation and acylation reactions. These reactions serve to block the polar functional groups, thereby altering the molecule's chromatographic behavior and enhancing its detectability.

Alkylation involves the introduction of an alkyl group. For the thiol group, reagents like iodoacetamide (B48618) or N-ethylmaleimide can be used. The primary amine can be alkylated under various conditions. These modifications increase the molecule's hydrophobicity and can be tailored to introduce specific properties, such as a fluorophore for fluorescence detection.

Acylation involves the introduction of an acyl group, typically from an acid chloride or anhydride. As previously mentioned, benzoyl chloride is a common acylation reagent that reacts with both amines and thiols. nih.gov This reaction not only improves chromatographic retention but can also enhance UV detection if the acyl group contains a chromophore.

This compound as a Derivatizing Agent

The reactivity of the thiol and amine groups of this compound makes it a valuable tool for derivatizing other molecules. In this role, it can be used to tag, modify, or link other compounds for various analytical and synthetic purposes.

Reaction with Electrophilic Centers

The nucleophilic nature of the thiol and amine functionalities allows this compound to react readily with electrophilic centers in other molecules. A notable example is its use in aza-Michael additions. Research has demonstrated that this compound can undergo aza-Michael addition to Baylis-Hillman adducts, which are α,β-unsaturated compounds containing an electrophilic double bond. This reaction highlights the utility of this compound as a nucleophilic building block in organic synthesis.

Applications in Creating Novel Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The dual functionality of this compound makes it an attractive scaffold for the synthesis of such probes. By selectively reacting its thiol or amine group, it can be linked to other molecular entities to create probes with specific functions. For example, the thiol group can be used to attach the molecule to a fluorescent dye, while the amine group can be modified to include a reactive group for covalent labeling of a target protein.

While specific, widely-published examples of this compound in complex probe synthesis are not abundant, its potential is evident from its chemical structure. Its ability to act as a linker between different functional moieties is a key attribute in the design of bifunctional or multifunctional chemical probes.

Conclusion

S-Benzylcysteamine hydrochloride is a noteworthy thiol-containing compound with established utility in chemical synthesis and emerging significance in biochemical research. Its role as a potential tyrosinase inhibitor and its ability to modulate melanogenesis underscore its importance in the study of pigmentation and the development of novel therapeutic and cosmetic agents. Further investigation into its precise mechanisms of action and comparative efficacy will continue to define its place within the broader landscape of chemical and biochemical sciences.

Preclinical Investigative Research into S Benzylcysteamine Hydrochloride and Its Derivatives

In Vitro Biological Assessment Models

Cell-Based Assays for Mechanistic and Efficacy Studies

No published studies detailing cell-based assays to investigate the mechanisms of action or efficacy of S-Benzylcysteamine hydrochloride were found.

Evaluation in Specific Disease Models (e.g., Anti-infective, Anti-cancer potential if indicated by preliminary data)

There is no available preliminary data or published research evaluating the potential of this compound in specific disease models, such as for anti-infective or anti-cancer applications.

In Vivo Preclinical Models for Mechanistic Elucidation

Selection and Justification of Appropriate Animal Models

No in vivo studies using animal models to investigate the properties of this compound have been identified in the public domain.

Pharmacodynamic Studies for Unraveling Biological Mechanisms

There are no available pharmacodynamic studies to describe the biological mechanisms of this compound in any preclinical model.

Toxicological Mechanisms and Safety Assessment in Preclinical Models

Beyond basic safety and handling information, no detailed preclinical toxicological studies or safety assessments for this compound have been published.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound and its derivatives in preclinical research is significantly guided by Structure-Activity Relationship (SAR) studies. This fundamental component of medicinal chemistry systematically investigates how modifications to the chemical structure of a compound influence its biological activity. The primary goal of SAR studies in the context of this compound is to identify the key molecular features responsible for its therapeutic effects and to optimize these features to develop more potent and selective drug candidates.

The core of SAR lies in the systematic synthesis and evaluation of a series of related compounds, or analogs, where specific parts of the parent molecule, this compound, are methodically altered. These modifications can involve changes to the benzyl (B1604629) group, the cysteamine (B1669678) core, or the amine and thiol functionalities.

The parent compound, cysteamine, is known to be a competitive inhibitor of transglutaminases, enzymes implicated in a variety of disease processes. nih.govtouro.edunih.gov Cysteamine's inhibitory action is attributed to its primary amine group, which competes with the natural amine substrates of the enzyme. nih.govnih.gov The introduction of a benzyl group to the sulfur atom of cysteamine, forming S-Benzylcysteamine, creates a new chemical entity with altered physicochemical properties, such as lipophilicity and steric bulk, which can significantly impact its interaction with biological targets.

SAR studies on this compound derivatives would typically involve the following modifications:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions (ortho, meta, para) of the benzyl ring can influence the electronic and steric properties of the molecule. These changes can affect how the compound binds to its target protein. For instance, in studies of other benzyl-containing compounds, substitutions on the phenyl ring have been shown to alter binding affinity, with increased hydrophobicity sometimes leading to more potent inhibition. nih.gov

Modification of the Benzyl Group: The entire benzyl group could be replaced with other aromatic, heteroaromatic, or aliphatic moieties to probe the importance of the aromatic ring and its size for biological activity.

Alterations to the Cysteamine Backbone: The length of the ethylamine (B1201723) chain could be extended or shortened to assess the optimal distance between the amine and the S-benzylthioether group for target engagement.

The biological or chemical activity of each newly synthesized analog is then quantified using in vitro assays. For example, if the target is a transglutaminase, the inhibitory concentration (IC50) of each compound would be determined. The resulting data, which correlates structural changes with activity, is often presented in a tabular format to facilitate analysis.

Below is a hypothetical data table illustrating the type of information that would be generated from SAR studies on this compound derivatives targeting a specific enzyme.

| Compound | R1 (para-position) | R2 (ortho-position) | IC50 (µM) |

| S-Benzylcysteamine | H | H | 50 |

| Analog 1 | -OCH3 | H | 35 |

| Analog 2 | -Cl | H | 60 |

| Analog 3 | H | -NO2 | 85 |

| Analog 4 | -CH3 | H | 42 |

This table is for illustrative purposes only and does not represent actual experimental data.

By analyzing such data, researchers can deduce critical SAR trends. For example, the hypothetical data above might suggest that an electron-donating group at the para-position enhances activity, while an electron-withdrawing group at the ortho-position diminishes it. These insights are invaluable for the rational design of the next generation of more effective inhibitors.

In modern drug discovery, experimental SAR studies are often complemented and guided by computational approaches. These in silico methods can accelerate the lead optimization process by predicting the biological activity of novel compounds before they are synthesized, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. The process involves:

Data Collection: A dataset of compounds with known biological activities (e.g., from the SAR studies described above) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established for this compound derivatives, it can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular Docking is another powerful computational tool used in lead optimization. This method simulates the binding of a small molecule (the ligand, e.g., an S-Benzylcysteamine analog) to the three-dimensional structure of its biological target (e.g., a transglutaminase enzyme). The protein's structure can be obtained from experimental methods like X-ray crystallography or can be generated through homology modeling.

The docking process predicts the preferred binding orientation and conformation of the ligand within the protein's active site and estimates the binding affinity. This provides a visual and energetic understanding of the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the protein. For example, a docking study could reveal that the benzyl group of this compound fits into a specific hydrophobic pocket within the enzyme's active site, and that the amine group forms a crucial hydrogen bond with an acidic amino acid residue. This information can then be used to design new analogs with improved complementarity to the active site, leading to enhanced potency and selectivity. For instance, a docking simulation of a peptide substrate with microbial transglutaminase has revealed that hydrophobic and aromatic residues in the active site cleft interact directly with the substrate. nih.gov Such insights are critical for the rational design of non-peptide inhibitors like S-benzylcysteamine derivatives.

By integrating systematic chemical modifications with advanced computational modeling, researchers can efficiently explore the SAR of this compound derivatives, leading to the identification of optimized lead compounds with enhanced therapeutic potential.

Conclusion and Future Directions in S Benzylcysteamine Hydrochloride Research

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The current body of scientific literature reveals significant knowledge gaps concerning S-Benzylcysteamine hydrochloride. The most prominent gap is the lack of comprehensive studies on its own biological activities. While its parent molecule, cysteamine (B1669678), has established therapeutic uses, it is unknown whether the S-benzyl modification confers any unique pharmacological properties or alters the known effects of cysteamine.

Key unexplored research avenues include:

Pharmacological Profiling: A thorough investigation into the pharmacological profile of this compound is warranted. This could include screening for activity in various disease models where cysteamine has shown promise, such as neurodegenerative disorders or conditions related to oxidative stress.

Mechanism of Action Studies: Should any biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial. This could involve examining its interaction with specific enzymes, receptors, or signaling pathways.

Prodrug Potential: Given that the S-benzyl group can be cleaved to release cysteamine, this compound could be investigated as a potential prodrug of cysteamine. This would require studies on its metabolic fate, including the enzymatic cleavage of the thioether bond in biological systems and the resulting pharmacokinetic profile of released cysteamine.

Development of Novel Derivatives: The use of this compound as a scaffold for the synthesis of new chemical entities could be explored. The primary amine offers a reactive handle for the attachment of various functional groups, potentially leading to the discovery of compounds with novel therapeutic applications.

Radioprotective Properties: Cysteamine is a known radioprotective agent. nih.gov Research could be conducted to determine if this compound retains, enhances, or diminishes these properties.

Outlook on this compound as a Research Tool or Chemical Entity in Drug Discovery

The future outlook for this compound in research and drug discovery is largely dependent on the exploration of the aforementioned knowledge gaps. As a research tool, its primary value currently lies in its role as a synthetic intermediate, particularly for the preparation of complex molecules where protection of a thiol group is necessary.

As a potential chemical entity in drug discovery, its prospects are more speculative but hold some promise. If studies demonstrate that the S-benzyl modification offers advantages, such as improved stability, better cell permeability, or a more favorable pharmacokinetic profile compared to cysteamine, it could emerge as a valuable lead compound. The investigation of its potential as a prodrug for cysteamine is a particularly compelling avenue.

Furthermore, the chemical scaffold of this compound presents opportunities for medicinal chemists to design and synthesize novel libraries of compounds. By modifying the benzyl (B1604629) group or derivatizing the amine, it may be possible to develop new therapeutic agents targeting a range of diseases. The success of such endeavors will hinge on systematic screening and detailed mechanistic studies to uncover any latent biological activities of this compound and its derivatives. In essence, this compound is a chemical entity with untapped potential that awaits further scientific inquiry to transition from a simple building block to a molecule of significant interest in the field of drug discovery.

Q & A

Q. How can factorial design optimize the synthesis of this compound for high-throughput applications?

- Answer : Factorial design tests variables like reaction time, temperature, and reagent ratios simultaneously. For example, ’s kinetic analysis of hydroxyzine hydrochloride dissolution can be adapted to model S-Benzylcysteamine synthesis. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.